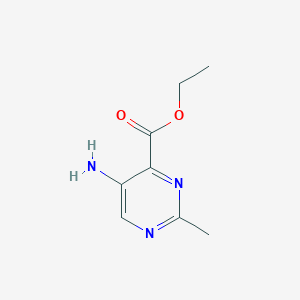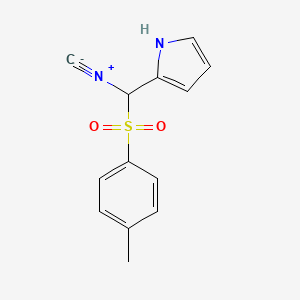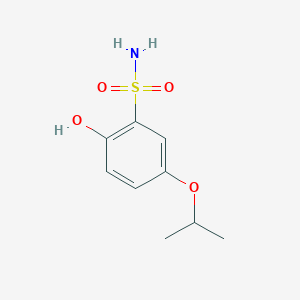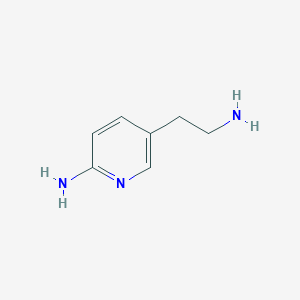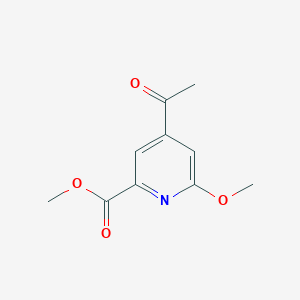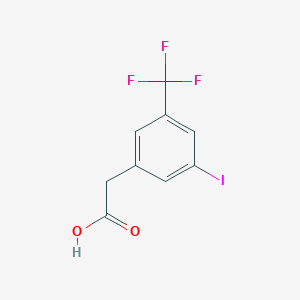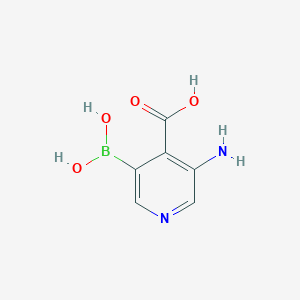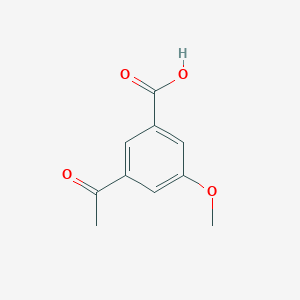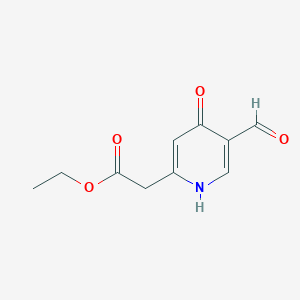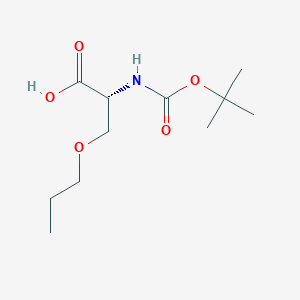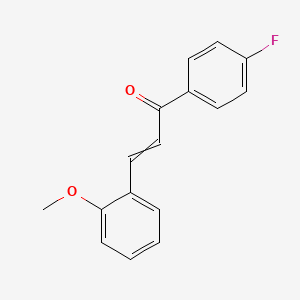
N-(2-Oxopyrrolidin-3-YL)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Oxopyrrolidin-3-YL)benzamide: is a chemical compound with the molecular formula C11H12N2O2 It is characterized by the presence of a benzamide group attached to a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxopyrrolidin-3-YL)benzamide typically involves the reaction of 2-oxopyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: N-(2-Oxopyrrolidin-3-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
科学研究应用
Chemistry: N-(2-Oxopyrrolidin-3-YL)benzamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can act as a ligand in biochemical assays .
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents .
作用机制
The mechanism of action of N-(2-Oxopyrrolidin-3-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidinone ring plays a crucial role in its binding affinity and specificity . The pathways involved include inhibition of enzyme activity and alteration of signal transduction processes .
相似化合物的比较
- N-(3,5-difluorophenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
Comparison: N-(2-Oxopyrrolidin-3-YL)benzamide is unique due to its specific structural features, such as the position of the oxopyrrolidinone ring and the nature of the benzamide group. These structural differences contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
N-(2-oxopyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-4-2-1-3-5-8)13-9-6-7-12-11(9)15/h1-5,9H,6-7H2,(H,12,15)(H,13,14) |
InChI 键 |
RSHFEKLGJRYQKJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C1NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


